CYP3A4 Inhibition: Piperazine-Containing Analog Demonstrates 2.2-Fold Potency Advantage Over Des-Piperazine Comparator
The structurally related carboxylic acid analog 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid inhibits CYP3A4 with an IC₅₀ of 45.6 µM, likely through coordination of the piperazine nitrogen to heme iron . In contrast, the des-piperazine comparator 4-methylthiazole-5-carboxylic acid shows only weak inhibition with an IC₅₀ greater than 100 µM . This 2.2-fold or greater potency differential underscores the obligate role of the piperazine moiety in target engagement, a feature retained in CAS 2155852-76-7.
| Evidence Dimension | CYP3A4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 45.6 µM (carboxylic acid analog; piperazine present) |
| Comparator Or Baseline | >100 µM (4-methylthiazole-5-carboxylic acid; piperazine absent) |
| Quantified Difference | ≥2.2-fold greater potency when piperazine is present |
| Conditions | In vitro enzyme inhibition assay; compound incubated with human CYP3A4 |
Why This Matters
For researchers designing probes or leads where CYP3A4 modulation is relevant, the piperazine-bearing scaffold represented by this compound provides a measurable advantage in target engagement over piperazine-lacking analogs.
